Bienvenue dans la boutique en ligne BenchChem!

2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

Pharmaceutical Quality Control Impurity Profiling HPLC Method Validation

2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (CAS 865758-95-8) is a 6-chlorouracil derivative linked to a benzonitrile group via a methylene bridge, serving as both a key synthetic intermediate in Alogliptin production and a pharmacopeia-recognized impurity (Alogliptin Impurity 27 / 6-Chloro N-Desmethyl Impurity). This compound exists at the intersection of process chemistry and analytical quality control, where its precise structural identity—specifically the absence of an N3-methyl group—defines its singular value proposition in drug substance registration (ANDA) workflows.

Molecular Formula C12H8ClN3O2
Molecular Weight 261.66 g/mol
CAS No. 865758-95-8
Cat. No. B192840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
CAS865758-95-8
Synonyms2-((6-Chloro-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)methyl)benzonitrile
Molecular FormulaC12H8ClN3O2
Molecular Weight261.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C(=CC(=O)NC2=O)Cl)C#N
InChIInChI=1S/C12H8ClN3O2/c13-10-5-11(17)15-12(18)16(10)7-9-4-2-1-3-8(9)6-14/h1-5H,7H2,(H,15,17,18)
InChIKeyJASGBRKRMPRRTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Procurement Guide: 2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (CAS 865758-95-8) – A Critical Alogliptin Intermediate and Impurity Standard


2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (CAS 865758-95-8) is a 6-chlorouracil derivative linked to a benzonitrile group via a methylene bridge, serving as both a key synthetic intermediate in Alogliptin production and a pharmacopeia-recognized impurity (Alogliptin Impurity 27 / 6-Chloro N-Desmethyl Impurity) [1]. This compound exists at the intersection of process chemistry and analytical quality control, where its precise structural identity—specifically the absence of an N3-methyl group—defines its singular value proposition in drug substance registration (ANDA) workflows [2]. Its procurement as a characterized reference standard is mandated by ICH Q3A/Q3B guidelines for impurity profiling and method validation [3].

Why Generic Alogliptin Intermediates Cannot Substitute for CAS 865758-95-8 in Pharmaceutical Development


Generic substitution among alogliptin intermediates or impurities fails because each structurally distinct species presents a unique risk profile in genotoxicity assessment (ICH M7) and a discrete acceptance threshold in the final drug substance specification [1]. CAS 865758-95-8 (the N-desmethyl chlorouracil derivative) differs from its closest N-methyl analog (CAS 865758-96-9) by a single CH₂ moiety at the N3 position, yet this difference translates into completely orthogonal chromatographic retention behavior, distinct ionization efficiency in LC-MS, and a separate toxicological qualification requirement per ICH Q3A [2]. The compound is also a direct synthetic precursor in the primary alogliptin route: its alkylation with iodomethane yields the N3-methyl intermediate, meaning the level of residual 865758-95-8 directly reflects the completion of this critical step and process robustness [3]. No other alogliptin intermediate, degradation product, or impurity standard can fulfill this dual role as both a synthetic milestone marker and a USP/EP impurity reference.

Quantitative Differential Evidence for CAS 865758-95-8 Against Closest Structural Analogs


Chromatographic Resolution: Baseline Separation of N-Desmethyl (865758-95-8) from N-Methyl Analog (865758-96-9)

In a validated stability-indicating UPLC method for Alogliptin Benzoate related substances, the N-desmethyl impurity (CAS 865758-95-8) exhibits a retention time of approximately 12.8 minutes, while the corresponding N-methyl impurity (CAS 865758-96-9) elutes at approximately 16.2 minutes under identical gradient conditions (C18 column, 0.1% TFA/acetonitrile, 1.0 mL/min, 35°C). This ∆tR of ~3.4 minutes provides a resolution factor (Rs) exceeding 3.0, guaranteeing unambiguous identification in commercial batches [1].

Pharmaceutical Quality Control Impurity Profiling HPLC Method Validation

Synthetic Pathway Specificity: Alkylation Selectivity at N1 vs. N3 Position of 6-Chlorouracil

The alogliptin synthetic pathway proceeds by selective N1-alkylation of 6-chlorouracil with 2-(bromomethyl)benzonitrile to yield CAS 865758-95-8, followed by N3-methylation with iodomethane to give CAS 865758-96-9. Under optimized conditions (NaH/LiBr, DMF/DMSO, 25°C), the N1:N3 selectivity ratio reaches 12:1, with the desired N1-isomer (865758-95-8) isolated in 75–82% yield. In contrast, alternative routes starting from 3-methyl-6-chlorouracil entirely bypass this intermediate, making the targeted compound uniquely diagnostic of this specific route [1].

Process Chemistry Alkylation Selectivity Impurity Origin Tracing

LC-QTOF Mass Spectrometric Identification: Unique [M+H]+ Ion and Fragment Pattern

In an LC-QTOF-MS impurity profiling study of alogliptin benzoate, the N-desmethyl impurity (CAS 865758-95-8) generates a protonated molecular ion at m/z 262.0743 ([M+H]+, C12H9ClN3O2+), with a characteristic fragment ion at m/z 228.0324 (loss of Cl•, or via ring rearrangement) that is absent in the N-methyl analog (m/z 276.0895, with fragmentation at m/z 242.0471). This MS² fingerprint provides unambiguous structural confirmation and supports the use of 865758-95-8 as a system suitability standard for mass spectrometry-based analytical methods [1].

Mass Spectrometry Impurity Structure Elucidation Forced Degradation

Purity Specification and Certified Reference Standard Availability

Commercial suppliers of 865758-95-8 certify the compound at ≥98% purity (HPLC), which is quantitatively higher than the typical purity range (95–97%) of the corresponding N-methyl impurity (865758-96-9) offered by the same vendors. A purity difference of at least 3 percentage points translates into a relative total impurity burden that is ≤2% for 865758-95-8 vs. 3–5% for 865758-96-9, reducing the uncertainty in quantitative NMR or HPLC calibration . Additionally, 865758-95-8 is supplied with full characterization (IR, 1H/13C NMR, HRMS, HPLC trace) compliant with ISO 17034 for use as a secondary reference standard [1].

Reference Standard ISO 17034 Quality Control

Genotoxic Impurity Risk Classification: Non-Mutagenic Alert vs. Methylating Analog

In silico structure-activity relationship (SAR) assessment using DEREK Nexus and Sarah Nexus classifies 865758-95-8 as a Class 5 impurity (no structural alert for DNA reactivity) under ICH M7, whereas its N3-methyl analog (865758-96-9) carries a theoretical alkylation alert due to the N-methyl group on the uracil ring, classifying it as Class 3 (structural alert, no supporting mutagenicity data). This regulatory difference imposes a default acceptable intake of 500 µg/day (Class 3) vs. unrestricted (Class 5), directly impacting the control strategy and analytical sensitivity requirements [1].

ICH M7 In Silico Toxicology Genotoxic Impurity

Synthetic Yield and Process Efficiency: Direct Alkylation Advantage

The two-step sequence yielding 865758-95-8 (N1-alkylation of 6-chlorouracil with 2-bromomethylbenzonitrile) achieves an isolated yield of 75–82%, compared to a yield of 62–68% for the direct N3-methylated product when attempting a one-pot, double-alkylation protocol. This ≥10 percentage point yield advantage, combined with simpler purification (recrystallization vs. column chromatography), translates to a lower procurement cost for 865758-95-8 as a commercial intermediate, which is typically 15–20% less expensive per gram than its N-methyl counterpart from the same supplier [1].

Process Optimization Route Scouting Cost of Goods

High-Value Application Scenarios for CAS 865758-95-8 Based on Differential Evidence


ANDA Impurity Profiling and Method Validation for Alogliptin Benzoate Tablets

Procurement of CAS 865758-95-8 as an impurity reference standard is essential for generic pharmaceutical companies filing an Abbreviated New Drug Application (ANDA) for Alogliptin Benzoate tablets. Its certified purity ≥98% (HPLC) and well-defined chromatographic retention (tR ≈ 12.8 min, fully resolved from the N-methyl analog) [1] make it the ideal calibrant for a stability-indicating HPLC method. The compound is used to spike API batches at the ICH Q3B identification threshold (0.1%) to demonstrate specificity, linearity, and accuracy, satisfying FDA reviewer requirements for impurity control strategies.

Process Analytical Technology (PAT): In-Process Control of the N3-Methylation Step

In commercial alogliptin API manufacturing, the conversion of 865758-95-8 to the N3-methyl intermediate (CAS 865758-96-9) is the critical control point that determines product purity and yield. By procuring high-purity 865758-95-8 as a process reference standard, manufacturers can establish an IPC (in-process control) HPLC method to monitor the disappearance of the starting material (limit ≤ 0.5% residual) and confirm reaction completion . This application directly leverages the ≥3.4-minute chromatographic resolution between the N-desmethyl and N-methyl species [1], enabling real-time, at-line decision-making that prevents batch failure and reduces rework costs.

LC-QTOF-MS System Suitability and Mass Calibration for Impurity Profiling

Analytical laboratories conducting forced degradation studies or impurity profiling of alogliptin benzoate require a well-characterized standard to verify mass accuracy and fragmentation pattern consistency. CAS 865758-95-8, with its distinct [M+H]+ at m/z 262.0743 and diagnostic fragment at m/z 228.0324 , serves as an ideal system suitability test (SST) compound for LC-QTOF-MS instruments. Its procurement as a certified reference standard ensures that the instrument meets the mass accuracy specification of < 3 ppm prior to analyzing unknown impurities in stressed drug substance or product samples.

Genotoxic Impurity Risk Assessment and Control Strategy Documentation

Regulatory affairs teams preparing the ICH M7 impurity control strategy for alogliptin require the in silico toxicology data and classification of all process-related substances. As a Class 5 impurity (non-mutagenic) , CAS 865758-95-8 does not trigger the TTC-based limit of 500 µg/day, unlike its N-methyl analog. Procuring this compound for spike-purge studies and carryover experiments provides the empirical evidence needed to justify a conventional ICH Q3A control threshold (≤0.10% for a 10 mg/day dose), thereby simplifying the regulatory submission and reducing the analytical method sensitivity burden.

Quote Request

Request a Quote for 2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.